molecular formula C14H22Br2N2O6 B13729944 3,4-Dibromo-Mal-PEG4-Amine

3,4-Dibromo-Mal-PEG4-Amine

Cat. No.: B13729944
M. Wt: 474.14 g/mol
InChI Key: JVMYDKGZGDOGJX-UHFFFAOYSA-N
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Description

3,4-Dibromo-Mal-PEG4-Amine: is a site-specific amine polyethylene glycol (PEG) linker containing a dibromomaleimide group. This compound is known for its reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) due to the presence of the amino group (NH2). The dibromomaleimide group allows for two points of substitution because of the two bromine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG4-Amine typically involves the reaction of a PEG linker with a dibromomaleimide group. The amino group (NH2) is introduced through a reaction with carboxylic acids, activated NHS esters, or carbonyl compounds. The dibromomaleimide group is incorporated to allow for two points of substitution .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity PEG materialsThe final product is purified to achieve a high level of purity (≥95%) and is available in various quantities .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-Mal-PEG4-Amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Thiol-containing compounds are commonly used as reagents.

    Amide Bond Formation: Carboxylic acids, EDC, and HATU are used under mild conditions to form amide bonds.

Major Products:

Scientific Research Applications

3,4-Dibromo-Mal-PEG4-Amine has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-Mal-PEG4-Amine involves its ability to form stable covalent bonds with target molecules. The dibromomaleimide group allows for two points of substitution, enabling the formation of thioether bonds with thiol-containing compounds. The amino group (NH2) can react with carboxylic acids to form stable amide bonds. These reactions facilitate the connection of biomolecules and enhance their solubility in aqueous media .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-Mal-PEG4-Amine is unique due to its dibromomaleimide group, which allows for two points of substitution, and its amino group, which can react with various carboxylic acids and carbonyl compounds. This versatility makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C14H22Br2N2O6

Molecular Weight

474.14 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione

InChI

InChI=1S/C14H22Br2N2O6/c15-11-12(16)14(20)18(13(11)19)2-4-22-6-8-24-10-9-23-7-5-21-3-1-17/h1-10,17H2

InChI Key

JVMYDKGZGDOGJX-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)N

Origin of Product

United States

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